

# Application Note: Utilizing Maltodextrin as an Alternative Carbohydrate Source in Cell Culture Media

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Maltodextrin

Cat. No.: B1146171

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Glucose is the most prevalent carbohydrate source in cell culture media for mammalian cells, including Chinese Hamster Ovary (CHO) cells, due to its efficient utilization for cellular growth and metabolism.[1] However, high glucose concentrations can lead to increased production of lactate, a metabolic byproduct that can inhibit cell growth and reduce protein production.[1]

**Maltodextrin**, a polysaccharide derived from starch, presents a promising alternative.[2][3] It is composed of glucose polymers and is metabolized more slowly, which can lead to reduced lactate accumulation and improved protein expression.[4] This application note provides detailed protocols for formulating cell culture media with **maltodextrin**, adapting cell lines, and comparative data on its effects.

## Key Advantages of **Maltodextrin** Supplementation

- **Reduced Lactate Accumulation:** Slower glucose release from **maltodextrin** hydrolysis can mitigate the metabolic overflow that leads to high lactate levels.[1][5]
- **Improved Protein Titer:** By creating a more favorable metabolic environment, **maltodextrin** supplementation has been shown to significantly increase the expression of recombinant proteins in CHO cells.[1][6]

- **Enhanced Culture Longevity:** A more stable culture environment with lower toxic byproducts can support higher viable cell densities over a longer duration.
- **Increased Osmolality Budget:** **Maltodextrin** has a lower impact on osmolality compared to an equimolar amount of glucose, allowing for the formulation of more concentrated feed solutions.<sup>[7]</sup>

## Comparative Performance Data

The following tables summarize the potential improvements observed when substituting or supplementing glucose with **maltodextrin**/maltose in CHO cell cultures.

Table 1: Effect of Maltose Fed-Batch Strategy on Recombinant Protein Production in CHO Cells

Cell Line	Culture Condition	Titer (g/L)	Titer Increase (%)	Specific Productivity (Qp) Increase (%)
Cell Line A	Glucose Fed-Batch (Control)	0.38	-	-
Cell Line A	Maltose Fed-Batch	1.01	266%	271%
Cell Line B	Glucose Fed-Batch (Control)	0.57	-	-
Cell Line B	Maltose Fed-Batch	1.01	177%	195%

Data adapted from a study demonstrating the benefits of a maltose feeding strategy.<sup>[1]</sup>

Table 2: Impact of Maltose Supplementation on mAb Titer in Batch and Fed-Batch Cultures

Culture Mode	Carbohydrate Strategy	Titer Improvement (%)
Batch Culture	Maltose Supplementation	15%
Fed-Batch Culture	Maltose Supplementation	23%

Data highlights improvements in monoclonal antibody (mAb) production with maltose.[6]

## Experimental Protocols

### Protocol 1: Preparation of Maltodextrin-Containing Cell Culture Medium

This protocol describes the preparation of a basal medium using powdered medium and the addition of a sterile **maltodextrin** stock solution.

Materials:

- Powdered basal cell culture medium (e.g., DMEM, CHO-specific formulations)
- **Maltodextrin** (cell culture grade, specify Dextrose Equivalent (DE) if known)[2][8]
- Water for Injection (WFI) or cell culture grade water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- 1 N Hydrochloric Acid (HCl) and 1 N Sodium Hydroxide (NaOH) for pH adjustment
- 0.22  $\mu\text{m}$  sterile filter unit

Procedure:

- Prepare Basal Medium:
  1. To a mixing vessel, add WFI to 90% of the final volume.
  2. With gentle stirring, add the powdered basal medium. Do not heat the water.[9]
  3. Rinse the inside of the powder package to ensure all powder is transferred.[9]

4. Add the required amount of Sodium Bicarbonate.[9]
- Prepare **Maltodextrin** Stock Solution:
    1. Prepare a concentrated (e.g., 200-400 g/L) stock solution of **maltodextrin** in WFI. Gentle warming may be required for complete dissolution.[1]
    2. Sterilize the **maltodextrin** solution by filtering it through a 0.22 µm sterile filter.
  - Final Medium Formulation:
    1. Aseptically add the sterile **maltodextrin** stock solution to the prepared basal medium to achieve the desired final concentration (e.g., 10-30 g/L).[1]
    2. Adjust the pH of the final medium to 0.2-0.3 units below the target working pH using 1 N HCl or 1 N NaOH. The pH may rise slightly after final filtration.[9]
    3. Bring the medium to the final volume with WFI.
    4. Sterilize the complete medium by passing it through a 0.22 µm sterile filter. Store at 2-8°C.  
[9]

## Protocol 2: Sequential Adaptation of CHO Cells to Maltodextrin Medium

Cells previously cultured in glucose-containing medium require gradual adaptation to a **maltodextrin**-based medium to ensure high viability and stable growth.[10]

Materials:

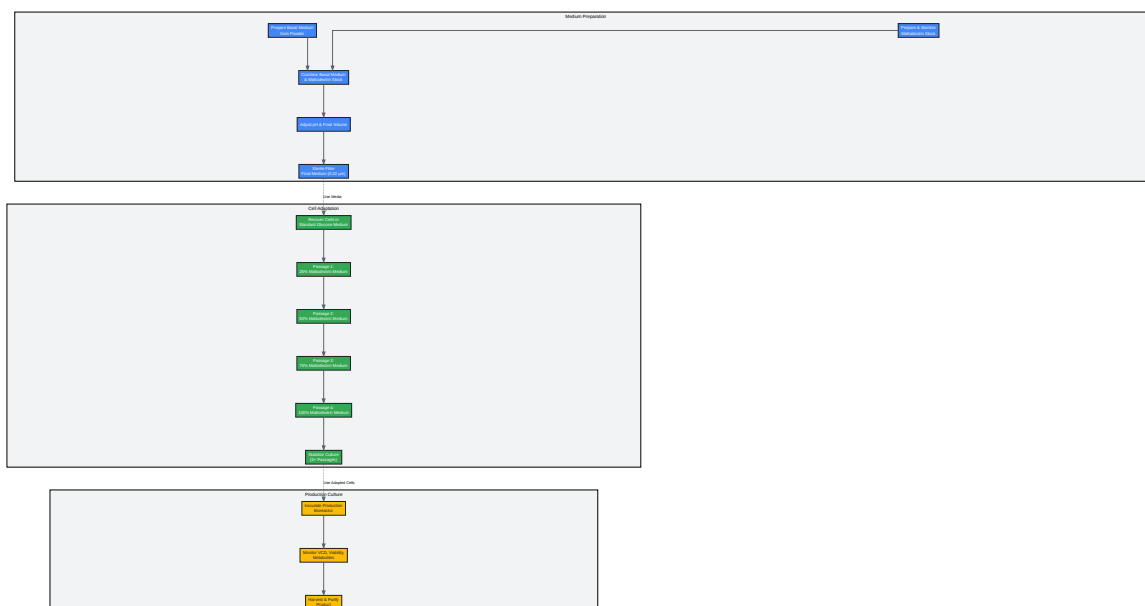
- CHO cell line of interest, actively growing in standard glucose-containing medium.
- Standard Glucose Medium (SGM): The original cell culture medium.
- **Maltodextrin** Adaptation Medium (MAM): The new medium containing **maltodextrin** as the primary carbohydrate source.
- Culture vessels (e.g., T-flasks, shake flasks).

#### Procedure:

- Initial Recovery: Thaw and culture cells in their original SGM for 3-4 passages to ensure they have fully recovered from cryopreservation and are in a robust state.[\[10\]](#)
- Initiate Adaptation: Begin the adaptation process by subculturing the cells in a mixture of SGM and MAM.
  - Step 1: Culture cells in a 75% SGM : 25% MAM mixture.
- Monitor and Passage:
  - Monitor the viable cell density (VCD) and viability.
  - When the culture reaches the target density for passaging (e.g., >80% confluency for adherent cells or a target density for suspension cells) and maintains high viability (>90%), subculture the cells into the next adaptation step.
- Sequential Increase in MAM Concentration: Gradually increase the percentage of MAM at each subsequent passage. A typical adaptation schedule is as follows:
  - Step 2: 50% SGM : 50% MAM
  - Step 3: 25% SGM : 75% MAM
  - Step 4: 100% MAM
- Troubleshooting Adaptation:
  - If a sharp drop in viability or growth rate is observed at any step, add an intermediate adaptation step (e.g., if viability drops at the 50:50 step, revert to a 60:40 or 70:30 mixture for one or two passages).[\[10\]](#)
  - Ensure cells are passaged while in the exponential growth phase.
- Confirm Adaptation: The cells are considered fully adapted once they exhibit consistent growth kinetics and high viability (>90%) for at least three consecutive passages in 100% MAM.[\[11\]](#)

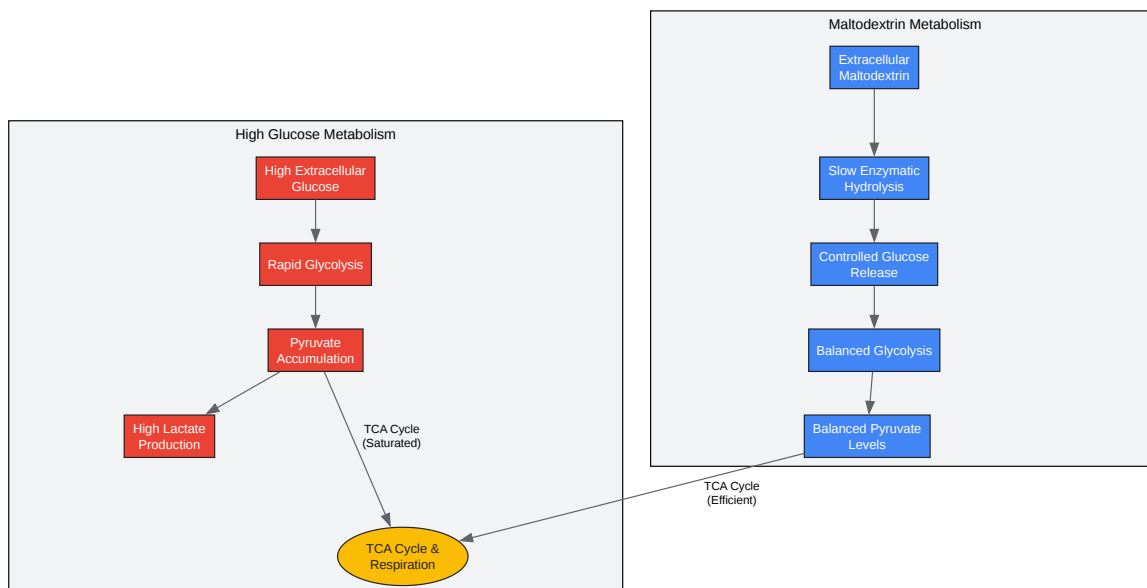
# Visualizations

## Diagrams



[Click to download full resolution via product page](#)

Caption: Experimental workflow for media formulation and cell adaptation.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Maltodextrin [himedialabs.com]
- 4. Maltodextrin can produce similar metabolic and cognitive effects to those of sucrose in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carb Pathways to Peak Performance: Glucose, Fructose and Maltodextrin [fuelandfortify.com]
- 8. Preparation of maltodextrin nanoparticles and encapsulation of bovine serum albumin - Influence of formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Technical Material | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 11. Transferring CHO Cells From Monolayer to Suspension Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [Application Note: Utilizing Maltodextrin as an Alternative Carbohydrate Source in Cell Culture Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146171#formulation-of-cell-culture-media-with-maltodextrin-as-a-carbohydrate-source]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)